2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c14-8-13(19)17-11-2-5-18(6-3-11)12-7-10(9-15)1-4-16-12/h1,4,7,11H,2-3,5-6,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSYXOSLZIKHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCl)C2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide is a complex organic compound with significant potential for various biological activities. This article delves into its structural characteristics, synthesis methods, and biological activity, supported by relevant case studies and research findings.
Structural Characteristics
The compound has the following molecular formula:
- Molecular Formula : C13H15ClN4O
- Molecular Weight : 278.74 g/mol
The structure features a chloro group and a cyano group attached to a tetrahydro-bipyridine core, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process may include:
- Formation of the tetrahydro-bipyridine core through cyclization reactions.
- Introduction of the chloro and cyano groups via electrophilic substitution.
- Acetamide formation through coupling reactions.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities:
Antitumor Activity
Research has suggested that compounds with similar structural features may possess antitumor properties. For instance:
- Case Study : A related compound demonstrated significant cytotoxic effects against human cancer cell lines in vitro.
Antimicrobial Properties
The compound may also exhibit antimicrobial activity due to its unique structural components:
- Research Finding : Compounds with cyano and chloro groups have been associated with enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
CNS Activity
The tetrahydro-bipyridine framework is known for its neuroactive properties:
- Case Study : Analogous compounds have shown promise in modulating neurotransmitter systems, indicating potential for treating CNS disorders.
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2-Chloro-N-(3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide | Nitro group instead of cyano | Potential antitumor activity | Nitro group may enhance reactivity |
| 2-Chloro-N-(3'-methylthio-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide | Methylthio group | Antimicrobial properties | Sulfur-containing moiety may alter pharmacokinetics |
| N-(4-cyano-3,4-dihydroquinolinyl)-acetamide | Quinoline core | CNS activity | Different heterocyclic framework |
This table highlights the distinct aspects of this compound in terms of its functional groups and potential applications across various fields.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
2-Chloro-N-(3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide
- CAS Number : 1065484-47-0
- Key Difference: Replacement of the 4'-cyano group with a 3'-nitro group.
- Nitro substituents may influence solubility and binding affinity in biological systems compared to cyano derivatives .
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
- Key Features : Contains a thioether linkage and styryl groups on the pyridine ring.
- Synthesis : Prepared via refluxing 2-chloro-N-(4-chlorophenyl)acetamide with a pyridine derivative, yielding 85% pale orange crystals .
- Styryl groups increase π-conjugation, which may affect photophysical properties absent in the target compound .
Heterocyclic Core Modifications
Coumarin-Thiazole Acetamide Derivatives
- Example : 2-Chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide
- Key Features : Coumarin (a benzopyrone) fused to a thiazole ring.
- Synthesis : Reacted with chloroacetyl chloride in THF, followed by amine derivatization .
- Thiazole’s sulfur atom may confer distinct metabolic stability or toxicity profiles .
Pyrido-Thieno-Pyrimidinone Acetamide
- Example: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide
- Key Features: Complex tricyclic system with a thieno-pyrimidinone core.
- Properties :
- Higher molecular complexity could reduce synthetic yield (73% vs. typical 85% for simpler analogs) .
Functional Group and Reactivity Trends
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
